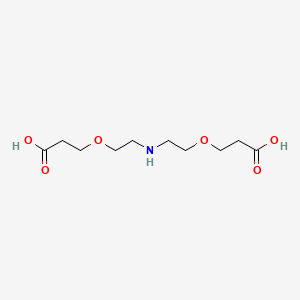

NH-bis(PEG1-acid)

Description

BenchChem offers high-quality NH-bis(PEG1-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH-bis(PEG1-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO6 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

3-[2-[2-(2-carboxyethoxy)ethylamino]ethoxy]propanoic acid |

InChI |

InChI=1S/C10H19NO6/c12-9(13)1-5-16-7-3-11-4-8-17-6-2-10(14)15/h11H,1-8H2,(H,12,13)(H,14,15) |

InChI Key |

AUDMMGYLBOGZAK-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCNCCOCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Architecting High-DAR Bioconjugates: A Technical Guide to NH-bis(PEG1-acid)

The following technical guide is structured to serve as a definitive reference for the application of NH-bis(PEG1-acid) in bioconjugation and drug development.

Executive Summary

In the precise engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), linker chemistry dictates efficacy as much as the payload itself. NH-bis(PEG1-acid) represents a critical class of branched, heterobifunctional linkers designed to double the payload capacity (Drug-to-Antibody Ratio, DAR) while maintaining high aqueous solubility.

This guide analyzes the physicochemical architecture of NH-bis(PEG1-acid), establishes its role in overcoming steric hindrance, and provides a validated protocol for its integration into high-potency biotherapeutics.

Chemical Identity & Architecture

Unlike linear PEGs that offer a 1:1 conjugation stoichiometry, NH-bis(PEG1-acid) features a "Y-shaped" architecture. A central secondary amine (NH) serves as the anchor point, while two polyethylene glycol (PEG) arms terminate in carboxylic acids, creating a scaffold for dual-payload attachment.

Core Specifications

| Property | Specification |

| Chemical Name | Bis[2-(2-carboxyethoxy)ethyl]amine (IUPAC derivative) |

| Common Name | NH-bis(PEG1-acid) |

| CAS Number | 1398044-54-6 (Refers to the Boc-protected precursor); Free amine often supplied as HCl/TFA salt. |

| Molecular Formula | |

| Molecular Weight | 249.26 g/mol |

| Spacer Length | ~12 Å (estimated from NH to COOH) |

| Solubility | High (Water, DMSO, DMF, DCM) |

| Purity Standard | >95% (HPLC) |

Structural Logic

The "PEG1" designation in this molecule refers to the ethylene glycol unit (

Chemical Structure Visualization:

Strategic Utility in Drug Development

Doubling the DAR (Drug-to-Antibody Ratio)

The primary utility of NH-bis(PEG1-acid) is signal amplification . By conjugating the central amine to a single site on an antibody (e.g., via an NHS-ester on the antibody or via reductive amination), researchers generate two free carboxylic acid sites.

-

Linear Linker: 1 Attachment Site = 1 Drug Molecule.

-

NH-bis(PEG1-acid): 1 Attachment Site = 2 Drug Molecules.

Solubility Enhancement

Hydrophobic payloads (e.g., PBD dimers, auristatins) often precipitate or cause antibody aggregation. The hydrophilic ether oxygens in the PEG arms of NH-bis(PEG1-acid) create a hydration shell, masking the hydrophobicity of the attached payloads.

Experimental Framework: Conjugation Protocol

This protocol describes a "Core-First" approach: attaching the linker to a scaffold (e.g., a small molecule core or surface) via the NH group, followed by activation of the COOH arms.

Prerequisites:

-

Linker: NH-bis(PEG1-acid) (as HCl or TFA salt).

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Solvent: Anhydrous DMF or DMSO.

-

Base: DIPEA (N,N-Diisopropylethylamine).

Phase 1: N-Functionalization (Anchoring)

Target: Reacting the Linker's NH with an Activated Ester (R-NHS).

-

Dissolution: Dissolve the target molecule (containing an activated NHS ester) in anhydrous DMF.

-

Linker Addition: Add 1.2 equivalents of NH-bis(PEG1-acid) relative to the target.

-

Basification: Add 2.0 - 3.0 equivalents of DIPEA. Crucial: The secondary amine of the linker is often supplied as a salt; DIPEA liberates the free amine for reaction.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.

-

Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to the addition of the linker (+249.26 Da - Leaving Group).

Phase 2: Carboxyl Activation (Arm Priming)

Target: Converting the two COOH groups into reactive NHS esters.

-

Preparation: Dissolve the purified intermediate from Phase 1 in dry DMF.

-

Activation: Add EDC (3.0 equivalents per COOH group, total 6.0 eq) and NHS (3.0 equivalents per COOH group).

-

Note: Using a slight excess ensures both arms are activated.

-

-

Reaction: Stir for 12–18 hours at RT.

-

Purification: Precipitate in cold diethyl ether or purify via semi-prep HPLC (rapid gradient to prevent hydrolysis) to isolate the Bis-NHS ester .

Phase 3: Dual-Payload Attachment

-

Conjugation: Add the amine-containing payload (Drug-NH2) (2.5 equivalents total, 1.25 per arm) to the Bis-NHS ester solution.

-

pH Control: Maintain reaction pH ~8.0 using DIPEA or Triethylamine.

-

Validation: Verify the formation of the "Twin-Drug" conjugate via Mass Spectrometry.

Workflow Visualization

Quality Control & Troubleshooting

Mass Spectrometry (LC-MS)

-

Diagnostic Ion: In positive mode ESI, the free linker NH-bis(PEG1-acid) typically shows a strong

peak at 250.3 m/z . -

Common Contaminant: If the peak at 232 m/z is observed, it indicates dehydration/cyclization (lactam formation), often caused by excessive heat during activation.

NMR Verification ( H-NMR in DMSO- )

-

PEG Backbone: Look for the multiplet signals of the ethylene glycol protons between 3.4 – 3.7 ppm .

-

Alpha-Carbon: The protons adjacent to the carboxyl group (

) typically appear as a triplet around 2.4 ppm . -

Symmetry: Due to the symmetric nature of the arms, the integration values should reflect pairs of protons (e.g., 4H for the two

groups next to the ether oxygen).

References

-

BroadPharm. NH-bis(PEG1-acid) Product Specifications and Protocols. Retrieved from .

-

MedChemExpress. Boc-NH-Bis(acid-PEG1-m) (CAS 1398044-54-6) Technical Data. Retrieved from .

-

BenchChem. Application of Branched Linkers in PROTAC Synthesis. Retrieved from .

-

Precise PEG. NH-bis(PEG1-acid) Structure and Properties. Retrieved from .

Linear vs. Branched Bis-PEG-Acid Linkers: Architectural Control in Bioconjugation

The following technical guide details the structural, physicochemical, and functional distinctions between linear and branched bis-PEG-acid linkers, tailored for drug development professionals.

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and multivalent therapeutics, the selection of a linker is no longer merely about connecting two entities; it is about engineering the physicochemical environment of the payload.

Linear bis-PEG-acid linkers offer maximum flexibility and reach, behaving as random coils that minimize steric hindrance for deep-pocket binding. However, they provide limited shielding for hydrophobic payloads.

Branched bis-PEG-acid linkers (often Y-shaped or pendant-bearing) function as "solubility umbrellas." They concentrate hydrophilic mass around the conjugation site, effectively masking hydrophobic payloads (hydrophobicity masking) and preventing aggregation, often without significantly increasing the linker's contour length.

This guide analyzes the mechanistic trade-offs between these architectures, providing protocols for selection and characterization.

Structural & Physicochemical Fundamentals

The Linear Architecture: Worm-Like Chains

Linear bis-PEG-acids consist of a bifunctional polyethylene glycol chain (

-

** conformation:** In aqueous solution, they adopt a random coil conformation with a large excluded volume relative to their mass.

-

Mechanism: They provide spacing via the "entropic spring" effect. The rapid motion of the hydrated chain creates a steric barrier.

-

Limitation: To increase shielding, one must increase chain length (

). However, longer chains (

The Branched Architecture: The "Umbrella" Effect

Branched bis-PEG-acids typically feature a core (e.g., lysine, glycerol, or a nitrogen atom) from which two or more PEG arms extend, terminating in carboxylic acids or serving as non-reactive shielding arms.

-

Conformation: These form a dense "brush" or "cloud" structure.

-

Mechanism: By attaching two PEG chains to a single focal point, the local density of ethylene oxide units doubles. This creates a high-density hydration shell that effectively masks underlying hydrophobic patches on payloads (e.g., PBD dimers, MMAE).

-

Advantage: Significant solubility enhancement and immunogenic shielding can be achieved without extending the linker length to the point where it interferes with target binding.

Visualizing the Difference

The following diagram illustrates the structural behavior and shielding mechanics of both architectures.

Figure 1: Structural comparison. Linear PEGs provide reach (left), while Branched PEGs create a dense hydration cloud (right) for hydrophobicity masking.

Pharmacokinetic & Pharmacodynamic Implications[1][2][3][4][5][6][7][8][9]

Hydrodynamic Volume ( ) and Renal Clearance

The kidney filtration cutoff is approximately 5–7 nm (roughly 40–60 kDa for globular proteins).

-

Linear:

increases linearly with molecular weight (MW) according to the Flory radius ( -

Branched: For the same total MW, a branched polymer actually has a smaller

than a linear one (due to compact architecture). However , branched PEGs are often used to add more total mass to a specific site without increasing the contour length (reach).-

Insight: A 40kDa branched PEG (2x20kDa) is more effective at preventing renal clearance than a 20kDa linear PEG, while maintaining a similar "reach" to a 20kDa chain, thus preserving binding kinetics better than a 40kDa linear chain would.

-

Hydrophobicity Masking in ADCs

This is the critical differentiator. High Drug-to-Antibody Ratios (DAR > 4) often lead to aggregation and rapid clearance by the liver (Kupffer cells) due to the hydrophobicity of payloads like Auristatins or Maytansinoids.

-

Linear Linkers: Often fail to mask the hydrophobicity of the payload, leading to "sticky" ADCs.

-

Branched Linkers: The "Umbrella Effect" or "PEG Side Chain" strategy places a PEG arm parallel to the drug. This sterically blocks hydrophobic interactions with the solvent and serum proteins.

-

Evidence: ADCs with branched PEG linkers (e.g., PEG side chains) have demonstrated comparable PK profiles to the naked antibody, even at DAR 8 [1].[1]

-

Experimental Protocols: Selection & Validation

Protocol A: Conjugation Efficiency & Viscosity Check

Branched PEGs can be viscous and sterically hindered. This protocol validates if the branched architecture impedes the conjugation reaction.

Materials:

-

Target Protein/Antibody (10 mg/mL in PBS)

-

Linear Bis-PEG-NHS (5 kDa) vs. Branched Bis-PEG-NHS (2x2.5 kDa)

-

HIC-HPLC (Hydrophobic Interaction Chromatography) column

Workflow:

-

Activation: Ensure Bis-PEG-acids are activated to NHS esters (if not pre-activated).

-

Note: Use EDC/NHS activation in dry DMF if starting from acid form.

-

-

Titration: Set up reactions at molar equivalents of 5x, 10x, and 20x over protein.

-

Incubation: 1 hour at Room Temperature, pH 7.4.

-

Quenching: Add 1M Tris (pH 8.0) to stop the reaction.

-

Analysis (HIC-HPLC):

-

Inject 10 µg of conjugate.

-

Monitor the shift in retention time.

-

Success Metric: Linear PEGs typically show discrete shifts. Branched PEGs should show a sharper elution peak (less hydrophobic tailing) if the masking is effective.

-

Protocol B: Hydrodynamic Volume Assessment (SEC-MALS)

To verify if the branched linker provides the intended bulk without aggregation.

Step-by-Step:

-

Equilibration: Equilibrate SEC column (e.g., Superose 6) with 1x PBS + 200 mM NaCl.

-

Calibration: Run MW standards (Thyroglobulin, IgG, BSA).

-

Sample Run: Inject Linear-Conjugate and Branched-Conjugate (equal protein mass).

-

Detection: Use Multi-Angle Light Scattering (MALS) to measure absolute MW and

.-

Critical Check: If the Branched Conjugate shows a High Molecular Weight species (HMWS) peak >5%, aggregation is occurring. The branched linker should ideally show a monodisperse peak with a slightly lower elution volume (larger size) than the Linear equivalent if the total PEG mass is higher.

-

Decision Matrix: When to Use Which?

| Feature | Linear Bis-PEG-Acid | Branched Bis-PEG-Acid |

| Primary Goal | Crosslinking, Flexibility, Reach | Solubility, Shielding, High DAR |

| Payload Type | Hydrophilic / Moderately Hydrophobic | Highly Hydrophobic (PBDs, Tubulysins) |

| Steric Hindrance | Low (High flexibility) | Moderate (Dense core) |

| Renal Clearance | Moderate protection | High protection (if MW > 40kDa) |

| Synthesis Cost | Low | High |

| Viscosity | Low | High (at high concentrations) |

Logical Workflow for Selection

The following Graphviz diagram outlines the decision process for selecting the correct linker architecture.

Figure 2: Decision logic for linker selection based on payload hydrophobicity and Drug-to-Antibody Ratio (DAR).

References

-

National Institutes of Health (NIH). (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]

Sources

Technical Deep Dive: Structural and Functional Divergence of NH-bis(PEG1-acid) vs. Linear PEG2 Derivatives

Abstract This technical guide provides a rigorous analysis of the physicochemical and functional distinctions between NH-bis(PEG1-acid) (a branched, trifunctional linker) and Linear PEG2 derivatives (bifunctional spacers). While often grouped in the "low molecular weight PEG" category, these molecules serve fundamentally different roles in chemical biology. This guide addresses the confusion regarding their molecular weights, explores the "Hydrodynamic Volume" paradox, and details synthetic protocols for their application in PROTAC and ADC development.

Chemical Identity & Physicochemical Profiling

Precision in nomenclature is critical in PEG chemistry. "PEG1" and "PEG2" refer to the number of ethylene glycol (EG) repeat units, but the total molecular weight (MW) depends heavily on the terminal functional groups and topology (linear vs. branched).

The Definitive Comparison

The following table contrasts the core specifications of the branched NH-bis(PEG1-acid) against common linear PEG2 counterparts.

| Feature | NH-bis(PEG1-acid) | Bis-PEG2-acid | Amino-PEG2-acid |

| Topology | Branched (Y-Shape) | Linear | Linear |

| Functionality | Trifunctional (1x 2° Amine, 2x COOH) | Bifunctional (2x COOH) | Heterobifunctional (1x NH₂, 1x COOH) |

| Molecular Weight | 249.26 Da | 206.19 Da | 177.20 Da |

| Formula | |||

| Exact Mass | 249.1212 | 206.0790 | 177.0996 |

| Key Application | Multivalency, Solubility Enhancement | Homobifunctional Crosslinking | Linear Spacing (PROTACs) |

Technical Note: The "PEG1" in NH-bis(PEG1-acid) refers to the single ethylene glycol unit in each of the two arms. The total mass (249.3 Da) is higher than linear PEG2 (206.2 Da) due to the duplication of the arm and the central amine core.

Structural Visualization

The diagram below illustrates the topological divergence. While Linear PEG2 provides a direct path, NH-bis(PEG1-acid) creates a bifurcation point, essential for constructing multivalent ligands or increasing solubility without significant linear extension.

Figure 1: Topological comparison. Linear PEG2 acts as a bridge, whereas NH-bis(PEG1-acid) acts as a hub.

The "Hidden" Physics: Hydrodynamic Volume & Solvation

In drug design (specifically PROTACs), Molecular Weight (MW) is a poor proxy for how a linker behaves in solution.

The Branching Effect

Although NH-bis(PEG1-acid) (249 Da) is only marginally heavier than Bis-PEG2-acid (206 Da), its Hydrodynamic Radius (

-

Linear PEG2: Adopts a random coil or extended conformation depending on solvent. It provides "reach."

-

Branched NH-bis: Creates a dense "hydration shell." The branching disrupts the solvent structure more effectively than a linear chain of equivalent mass. This often results in higher aqueous solubility for the final conjugate, despite the short linker length.

The "Chameleon" Effect in PROTACs

Recent studies suggest that branched linkers can modulate cell permeability.

-

Mechanism: The central amine in NH-bis(PEG1-acid) is a secondary amine (

). At physiological pH, it is protonated and cationic, improving solubility.[1] -

Contrast: Linear PEG2-acid (dicarboxylic) is anionic at physiological pH (two carboxylates), which can hinder passive membrane permeability compared to the zwitterionic or cationic potential of amine-containing linkers.

Synthetic Utility & Protocols

Decision Matrix: When to use which?

| Goal | Recommended Linker | Reasoning |

| Linear Extension | Amino-PEG2-acid | Minimal steric clash; predictable length (~8 atoms). |

| Dual Warheads | NH-bis(PEG1-acid) | The secondary amine allows attachment to a core, presenting two acid handles for two warheads. |

| Solubility Rescue | NH-bis(PEG1-acid) | Branching + Amine center breaks planarity and aggregation better than linear PEG. |

| Crosslinking | Bis-PEG2-acid | Connects two amines (e.g., Lysines) with defined spacing. |

Experimental Protocol: Conjugation of NH-bis(PEG1-acid)

Challenge: The central amine of NH-bis(PEG1-acid) is a secondary amine. It is more sterically hindered and less nucleophilic than the primary amine of Amino-PEG2-acid.

Workflow: Attaching NH-bis(PEG1-acid) to an Electrophile (R-X)

Materials:

-

Substrate: R-NHS ester or R-Halide.

-

Linker: NH-bis(PEG1-acid) (BroadPharm BP-28184).[2]

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: Dry DMF or DMSO.

Step-by-Step:

-

Preparation: Dissolve the electrophilic substrate (1.0 eq) in dry DMF (0.1 M).

-

Activation: Add DIPEA (3.0 eq). The extra equivalents are crucial to ensure the secondary amine is deprotonated and to neutralize the carboxylic acids on the linker (which will consume base).

-

Addition: Add NH-bis(PEG1-acid) (1.2 eq).

-

Critical Insight: Do not pre-activate the carboxylic acids of the linker yet. If you use HATU/EDC at this stage, the linker will self-polymerize (intermolecular amide bond formation between its own NH and COOH).

-

-

Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.

-

Target Mass: Look for

.

-

-

Workup: Acidify with dilute HCl to pH 3 (protonates the carboxylic acids) and extract with EtOAc or purify directly via Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Workflow: Functionalizing the Acid Arms (Post-Conjugation)

Once the central NH is capped (converted to a tertiary amide or amine), the two carboxylic acid arms are free to be activated.

-

Activation: Dissolve the NH-capped intermediate in DMF.

-

Coupling Reagent: Add HATU (2.2 eq) and DIPEA (5.0 eq).

-

Note: Use >2 equivalents of HATU because there are two acid arms.

-

-

Amine Addition: Add the target amine (Warhead/Ligand) (2.5 eq).

-

Purification: Standard RP-HPLC.

Application Logic: PROTAC Linker Design

The following Graphviz diagram visualizes the decision process for selecting between these specific low-MW linkers in Targeted Protein Degradation (TPD).

Figure 2: Strategic selection framework for low-MW PEG linkers in PROTAC design.

References

-

Goracci, L., et al. (2022).[1] Linker Composition and PROTAC Metabolic Stability. Semantic Scholar. [Link]

Sources

Optimizing Biologics: The Strategic Advantage of Y-Shaped PEG Linkers

Executive Summary

In the landscape of bioconjugation, the geometry of the polymer linker is as critical as its chemistry. While linear Polyethylene Glycol (PEG) has long been the industry standard for extending half-life, Y-shaped (branched) PEG linkers represent a structural evolution that addresses key limitations of linear formats. This guide analyzes the "Umbrella Effect" provided by Y-shaped architectures, detailing how their unique hydrodynamic properties enhance proteolytic resistance and reduce immunogenicity without compromising solubility. We provide a validated protocol for lysine-directed conjugation and a comparative analysis of pharmacokinetic (PK) outcomes.

The Structural Paradigm: Beyond Linear Geometry

The fundamental limitation of linear PEG is its "random coil" conformation, which provides steric shielding only in the immediate vicinity of the attachment site. As the molecular weight (MW) of linear PEG increases to improve shielding, the viscosity of the formulation often becomes prohibitive.

Y-Shaped PEG (also known as U-shaped or Branched PEG) typically consists of two linear PEG chains attached to a central core (usually a lysine derivative), which terminates in a single chemically reactive functional group (e.g., NHS ester, Maleimide).

Key Structural Advantages

-

The "Umbrella Effect": The two branched chains create a sterically bulky structure that acts like a shield over the protein surface. This protects a larger surface area of the protein from enzymatic attack and immune recognition compared to a linear PEG of the same total MW.

-

Hydrodynamic Volume: Y-shaped PEGs exhibit a larger hydrodynamic volume than their linear counterparts. This effectively increases the apparent size of the conjugate, significantly reducing renal clearance (glomerular filtration cutoff is ~30–50 kDa).

-

Single-Point Attachment: Unlike multi-arm (star) PEGs which are often used for crosslinking, Y-shaped PEGs are designed for single-point attachment, preserving the homogeneity of the drug substance.

Mechanism of Action: The Shielding Hypothesis

The superiority of Y-shaped linkers lies in their ability to mask immunogenic epitopes and proteolytic cleavage sites.

Diagram 1: The Umbrella Shielding Mechanism

The following diagram illustrates the comparative shielding efficiency. Note how the Y-shape configuration covers a broader angle of the protein surface (The "Umbrella") compared to the flexible but singular linear chain.

Caption: Comparative mechanism showing how Y-shaped geometry creates a steric barrier (Umbrella) blocking enzyme access, whereas linear geometry leaves surface epitopes exposed.

Comparative Data: Linear vs. Y-Shaped

The following data summarizes general findings from comparative studies (e.g., Interferon-alpha, G-CSF) regarding the impact of PEG geometry.

| Metric | Linear PEG (40 kDa) | Y-Shaped PEG (40 kDa) | Mechanistic Rationale |

| Proteolytic Stability | Moderate | High | Branched structure hinders protease access to the protein backbone. |

| In Vitro Bioactivity | 30–60% retention | 15–40% retention | Trade-off: Higher shielding can sterically hinder the active site binding. |

| Circulating Half-life ( | Extended | Significantly Extended | Larger hydrodynamic radius reduces renal filtration rates. |

| Immunogenicity | Reduced | Minimized | Better masking of antigenic epitopes on the protein surface. |

| Viscosity | High | Moderate | Branched polymers often exhibit lower intrinsic viscosity than linear polymers of equal MW. |

Expert Insight: While Y-shaped PEGs may slightly reduce in vitro binding affinity due to steric hindrance, the dramatic increase in in vivo half-life typically results in a superior overall therapeutic index (AUC).

Validated Protocol: Lysine-Directed Y-PEG Conjugation

This protocol describes the conjugation of a 40 kDa Y-shaped NHS-PEG (e.g., Y-NHS-40K) to a therapeutic protein. This system relies on the reaction between the N-hydroxysuccinimide (NHS) ester and primary amines (Lysine

Reagents & Materials[1][2][3][4][5]

-

Target Protein: >95% purity, in amine-free buffer.

-

Y-NHS-40K: Stored at -20°C under argon/nitrogen.

-

Conjugation Buffer: 50 mM Sodium Borate or Phosphate, pH 8.0–9.0. (Avoid Tris or Glycine).

-

Quenching Buffer: 1M Glycine or Ethanolamine, pH 8.0.

Experimental Workflow

Step 1: Buffer Exchange & Preparation

Ensure the protein is in a non-nucleophilic buffer.

-

Why: Primary amines in buffers like Tris will compete with the protein for the NHS ester, drastically reducing yield.

-

Action: Buffer exchange protein into 50 mM Sodium Borate, pH 8.5. Adjust protein concentration to 2–5 mg/mL.

Step 2: Reaction Initiation

-

Why: NHS esters hydrolyze rapidly in water. The reagent must be added immediately before mixing.

-

Action: Equilibrate Y-NHS-40K to room temperature. Dissolve in dry DMSO or add directly as a solid if solubility permits.

-

Ratio: Add Y-PEG at a 5:1 to 10:1 molar excess over the protein.

-

Incubation: Mix gently (do not vortex) for 1–2 hours at room temperature (20–25°C) or overnight at 4°C.

Step 3: Quenching

-

Why: Stop the reaction to prevent over-PEGylation and neutralize remaining active esters.

-

Action: Add 1M Glycine to a final concentration of 50–100 mM. Incubate for 30 minutes.

Step 4: Purification (Critical)

-

Why: Separation of Mono-PEGylated species (desired) from Di-PEGylated (inactive) and native protein is difficult due to the large size of the PEG.

-

Action: Use Cation Exchange Chromatography (CEX) .

-

The PEG shielding masks the protein's surface charge. Mono-PEGylated species will elute earlier than the native protein but later than multi-PEGylated species.

-

Alternative: Size Exclusion Chromatography (SEC) can be used, but resolution between Linear and Y-shape isomers is poor; however, resolution between PEGylated and native protein is excellent due to the Y-shape's large hydrodynamic volume.

-

Diagram 2: Conjugation & Purification Workflow

Caption: Step-by-step workflow for amine-reactive Y-PEG conjugation, emphasizing the critical purification step via Cation Exchange (CEX).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure PEG is stored dry. Use dry DMSO for solvation. Ensure buffer pH is >8.0. |

| Precipitation | Protein instability / Over-modification | Reduce PEG molar excess. lower protein concentration. |

| Heterogeneity (Multi-PEG) | Non-specific Lysine targeting | Switch to N-terminal specific PEGylation (pH 5.0–6.0) or use Cysteine-reactive Y-PEG (Maleimide). |

| Loss of Bioactivity | Active site blockage | The "Umbrella" is too effective. Use a cleavable linker or lower MW PEG arms. |

References

-

Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today. [Link]

-

Monfardini, C., et al. (1995). A branched monomethoxypoly(ethylene glycol) for protein modification. Bioconjugate Chemistry. [Link]

-

Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology Journal. [Link]

-

Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science. [Link]

Sources

Technical Guide: Hydrophilicity of NH-bis(PEG1-acid) for Drug Solubility

Executive Summary: The Solubility Paradox

In modern drug discovery, potency often correlates with hydrophobicity. As molecular weight and lipophilicity increase (violating Lipinski's Rule of 5), solubility becomes the rate-limiting step for bioavailability.

NH-bis(PEG1-acid) (CAS: varies by salt/derivative, typically based on the core

This guide details the physicochemical mechanisms, conjugation protocols, and validation strategies for deploying NH-bis(PEG1-acid) to rescue insoluble candidates.

Molecular Architecture & Physicochemical Profile[1][2][3][4][5]

Structural Analysis

The core structure of NH-bis(PEG1-acid) consists of a central secondary amine (the "branch point") connected to two propanoic acid arms via short ethylene glycol spacers.

-

Formula:

(Free Amine form) -

Key Motifs:

-

Central Amine (-NH-): A reactive handle for functionalization (e.g., alkylation) or a pivot point if left as a salt.

-

Ether Linkages (-O-): The primary drivers of hydrophilicity via hydrogen bonding.

-

Terminal Carboxylic Acids (-COOH): Dual conjugation sites allowing for "double-loading" of payloads or multivalent interactions.

-

The "Hydration Blob" Mechanism

Unlike linear alkyl chains, the PEG1 arms exist in a gauche conformation in water. The ether oxygen atoms act as hydrogen bond acceptors.

-

Water Bridging: Each ether oxygen coordinates 2-3 water molecules.

-

Entropic Shielding: The flexible branched arms create a dynamic "exclusion volume" or hydrated blob. When conjugated to a hydrophobic drug (e.g., a PROTAC warhead), this blob disrupts the hydrophobic interactions that drive aggregation.

-

LogP Modulation: Conjugation of NH-bis(PEG1-acid) typically lowers the ClogP of a small molecule by 1.5–2.5 units, shifting it into the soluble range for oral or parenteral delivery.

Strategic Applications in Drug Design

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are notoriously insoluble due to the "dumbbell" shape of two hydrophobic ligands connected by a linker.

-

Role: NH-bis(PEG1-acid) serves as the linker core.[3] The central amine can be attached to the E3 ligase ligand (e.g., Thalidomide derivative), while the two acid arms can attach to the Target Protein ligand, or vice versa.

-

Benefit: The branched nature prevents the "collapse" of the linker onto the hydrophobic ligands, maintaining an extended conformation essential for ternary complex formation.

Antibody-Drug Conjugates (ADCs)[5][7][8]

-

Role: Used to increase the Drug-to-Antibody Ratio (DAR). One cysteine/lysine on the antibody can accept the central amine (functionalized as maleimide/NHS), while the two acid arms carry two cytotoxic payloads.

-

Benefit: Doubles payload delivery per conjugation site while the hydrophilic PEG spacer masks the hydrophobicity of the cytotoxins (e.g., MMAE, PBD), preventing antibody aggregation.

Experimental Protocol: Conjugation & Validation

This protocol describes the activation of NH-bis(PEG1-acid) for conjugation to an amine-containing payload (e.g., a drug with a primary amine).

Materials

-

Reagent: NH-bis(PEG1-acid) (Store at -20°C, desiccated).

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Solvent: Anhydrous DMSO or DMF (Critical: Water content < 50 ppm).

Step-by-Step Workflow

Step 1: Solubilization & Activation (The "Dual-Arm" Activation)

-

Dissolve NH-bis(PEG1-acid) in anhydrous DMSO to 100 mM.

-

Add 2.5 equivalents of EDC and 2.5 equivalents of NHS (relative to the linker).

-

Note: We use a slight excess (2.5x) to ensure both acid arms are activated to NHS-esters.

-

-

Incubate for 30 minutes at Room Temperature (RT) under nitrogen.

-

Validation Point: Take a 1 µL aliquot and run LC-MS. You should see the mass shift corresponding to the bis-NHS ester (+194 Da form original mass).

Step 2: Conjugation

-

Dissolve the amine-bearing payload (Drug-NH2) in DMSO or co-solvent.

-

Add the activated linker solution to the payload solution.[3][7]

-

Stoichiometry: If the goal is 2 Drugs : 1 Linker, use 2.2 equivalents of Drug-NH2.

-

-

Add base (DIPEA) to adjust "apparent pH" to 8.0.

-

React for 2-4 hours at RT.

Step 3: Purification

-

Method: Reverse-Phase HPLC (C18 column).

-

Gradient: 5-95% Acetonitrile in Water (+0.1% TFA). The hydrophilic linker will cause the conjugate to elute earlier than the free hydrophobic drug.

Visualization of Workflow

Caption: Figure 1. Step-wise conjugation workflow for NH-bis(PEG1-acid) ensuring dual-arm activation.

Mechanism of Solubility Enhancement

The following diagram illustrates how the NH-bis(PEG1-acid) linker modifies the physicochemical environment of a hydrophobic drug.

Caption: Figure 2. The ether oxygens in the PEG arms recruit water molecules, forming a hydration shell that shields the hydrophobic payload.[8]

Quantitative Comparison: Linear vs. Branched

| Feature | Linear PEG (PEG4-acid) | NH-bis(PEG1-acid) (Branched) | Impact on Drug |

| Structure | Single Chain | V-Shaped / Y-Shaped | Branched offers better steric shielding. |

| Payload Capacity | 1 Drug per Linker | 2 Drugs per Linker | Doubles potency per conjugation event. |

| Hydrodynamic Vol. | Moderate | High (Relative to MW) | Greater solubility enhancement per mass unit. |

| Aggregation | Moderate Protection | High Protection | Branched structure disrupts stacking interactions. |

| Synthesis Complexity | Low | Medium | Bis-activation requires precise stoichiometry. |

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal checks.

-

The "Hydrolysis Race": NHS esters hydrolyze rapidly in water.

-

pH Drift:

-

Aggregation:

-

Check: Visual precipitate or loss of product on filter.

-

Fix: If the conjugate precipitates, add 10-20% ethanol or propylene glycol to the reaction buffer to maintain solubility during the transition phase.

-

References

-

National Institutes of Health (NIH). Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG. Available at: [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. NH-bis(PEG1-acid) | BroadPharm [broadpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. purepeg.com [purepeg.com]

- 9. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Synonyms for NH-bis(PEG1-acid) in Chemical Catalogs

For researchers, scientists, and professionals in drug development, navigating the complex world of chemical catalogs is a critical skill. The same molecule can be listed under a variety of names, a phenomenon that can lead to confusion, missed opportunities for sourcing critical reagents, and delays in research. This guide provides an in-depth exploration of the various synonyms and naming conventions for the molecule commonly known as NH-bis(PEG1-acid), a versatile building block in bioconjugation and materials science. Understanding the logic behind these different names will empower you to search chemical catalogs with greater efficiency and precision.

The Core Structure: A Foundation for Diverse Nomenclature

At its heart, the molecule is a tertiary amine substituted with three propanoic acid groups. This fundamental structure is the basis for all its various names. The "PEG1" designation in "NH-bis(PEG1-acid)" refers to a single polyethylene glycol-like unit, which in this context is an ethyl group connected to a carboxylic acid. The "bis" indicates that there are two such "PEG1-acid" arms attached to the nitrogen. The remaining valency on the nitrogen is occupied by a third, similar arm.

Let's visualize this core structure to better understand the origin of its many synonyms.

Caption: Core structure of the tertiary amine with three propanoic acid arms.

Part 1: Deconstructing the Synonyms - A Systematic Approach

The various names for NH-bis(PEG1-acid) can be broadly categorized based on the chemical nomenclature system being used. These include systematic IUPAC names, semi-systematic names common in PEG chemistry, and trade names or catalog-specific identifiers.

Systematic IUPAC and IUPAC-like Names

The most formal and unambiguous names are derived from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. These names often treat the molecule as a derivative of a parent alkane or a simpler parent structure.

-

Tris(2-carboxyethyl)amine: This is one of the most common and easily understandable systematic names. It clearly indicates a central amine ("amine") with three identical ("tris") substituents, each being a "2-carboxyethyl" group. The "2-" specifies that the carboxylic acid is on the second carbon of the ethyl chain relative to the point of attachment to the nitrogen. This name is frequently found in chemical catalogs and scientific literature.[1][2]

-

3,3',3''-Phosphanetriyltripropanoic acid: While this name appears in some databases, it is important to note that it describes a phosphine analog, not the amine-based molecule of interest.[1] This highlights the importance of carefully examining the chemical structure associated with a name.

-

3-[2-[Bis(carboxymethyl)amino]ethyl-(2-carboxyethyl)amino]propanoic acid: This is a more complex, but still systematic, way of naming the molecule by building it up from smaller units.[3] It views the structure as a propanoic acid with a complex substituent on the nitrogen. While technically correct, it is less commonly used due to its length.

-

N,N-bis(2-carboxyethyl)glycine: This name is also encountered and is derived by considering two of the carboxyethyl arms as substituents on a glycine-like core.[4][5] However, this can be misleading as the central nitrogen is not part of a standard amino acid.

PEG-centric Nomenclature

The field of polyethylene glycol (PEG) chemistry has its own shorthand and naming conventions, which are widely used by suppliers of bioconjugation reagents.[][7][8][][10]

-

NH-bis(PEG1-acid): This is the name that prompted this guide and is a prime example of PEG-centric nomenclature. "NH" signifies the secondary amine core (although in the fully substituted molecule it is a tertiary amine), "bis" indicates two identical arms, and "PEG1" denotes a single ethylene glycol-like unit, which in this case is simplified to an ethyl group. "Acid" specifies the terminal carboxylic acid functional group. This naming convention is particularly useful for homologous series where the length of the PEG chain can vary (e.g., NH-bis(PEG2-acid), NH-bis(PEG3-acid), etc.).[11][12]

Propanoic Acid-based Names

Given that the fundamental repeating unit is a propanoic acid derivative, several synonyms are based on this parent acid.[13][14]

-

3-(bis(2-carboxyethyl)amino)propanoic acid: This name is a hybrid of systematic and common nomenclature. It clearly defines the molecule as a propanoic acid with a di-substituted amino group at the 3-position.

Glycine-based Names

As mentioned earlier, some naming systems consider the molecule as a derivative of glycine, the simplest amino acid.

-

Glycine, N,N-bis(2-carboxyethyl)-: This is another variation where the core is viewed as a glycine molecule with two carboxyethyl groups attached to the nitrogen.[4][5] While structurally related, it's important to remember the third carboxyethyl group is also present.

Part 2: Navigating Chemical Catalogs - A Practical Workflow

Armed with the knowledge of these synonyms, researchers can devise a more effective strategy for searching chemical supplier databases.

Step-by-Step Search Protocol

-

Start with the Most Common Synonyms: Begin your search with "Tris(2-carboxyethyl)amine" and "NH-bis(PEG1-acid)". These are the most likely to yield relevant results from a broad range of suppliers.

-

Utilize IUPAC and Systematic Variations: If the initial search is not fruitful, try the more formal IUPAC names like "3-(bis(2-carboxyethyl)amino)propanoic acid".

-

Search by Chemical Formula and Molecular Weight: The molecular formula for the neutral compound is C9H15NO6, and the molecular weight is approximately 249.22 g/mol .[11][12] Searching by these parameters can help identify the compound even if the listed name is unfamiliar.

-

CAS Number is Key: The Chemical Abstracts Service (CAS) number is a unique identifier for a chemical substance. While a single CAS number for this specific structure can be elusive due to its various salt forms and derivatives, searching for related structures can be helpful. For instance, the hydrochloride salt of Tris(2-carboxyethyl)phosphine (TCEP), a related compound, has the CAS number 51805-45-9.[1]

-

Structure-Based Searching: Most modern chemical catalog websites offer a structure search function. Drawing the molecule is often the most reliable way to find it, regardless of the name used by the supplier.

Caption: A recommended workflow for searching chemical catalogs.

Part 3: Applications and the Importance of Purity

NH-bis(PEG1-acid) and its derivatives are valuable tools in various scientific disciplines, primarily due to the presence of multiple carboxylic acid groups.

-

Bioconjugation: The carboxylic acid moieties can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with primary amines on proteins, peptides, and other biomolecules.[15] This allows for the creation of well-defined bioconjugates for applications in diagnostics and therapeutics.

-

Drug Delivery: The hydrophilic nature of the molecule can improve the solubility and pharmacokinetic properties of conjugated drugs.[] The multiple attachment points can also be used to create dendrimer-like structures for encapsulating or carrying therapeutic agents.

-

Surface Modification: The carboxylic acid groups can be used to functionalize surfaces, such as nanoparticles or microplates, to immobilize biomolecules for assays or to create biocompatible coatings.

Given these sensitive applications, the purity of the reagent is paramount. Impurities can lead to side reactions, reduced conjugation efficiency, and difficulty in characterizing the final product. Therefore, it is crucial to obtain a certificate of analysis from the supplier and, if necessary, perform in-house quality control.

Summary Table of Synonyms

| Synonym | Nomenclature System | Key Features |

| NH-bis(PEG1-acid) | PEG-centric | Emphasizes the PEG-like nature and functional groups. |

| Tris(2-carboxyethyl)amine | Systematic | Clearly describes the three identical substituents on a central amine.[1][2] |

| 3-(bis(2-carboxyethyl)amino)propanoic acid | Systematic/Hybrid | Names the molecule as a substituted propanoic acid. |

| N,N-Bis(2-carboxyethyl)glycine | Glycine-based | Views the structure as a derivative of glycine.[4][5] |

| 3,3',3''-Nitrilotripropanoic acid | Systematic | A concise IUPAC name. |

Conclusion

The multiplicity of names for NH-bis(PEG1-acid) is a clear illustration of the challenges and nuances of chemical nomenclature. By understanding the underlying logic of these different naming systems—from systematic IUPAC conventions to the shorthand of PEG chemistry—researchers can become more adept at sourcing this and other critical reagents. A systematic and multi-pronged search strategy, incorporating common names, systematic names, chemical formulas, and structure-based searches, will ultimately lead to greater success and efficiency in the laboratory.

References

-

PubChem. Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, potassium salt (1:5). National Center for Biotechnology Information. [Link][4]

-

PubChem. Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-. National Center for Biotechnology Information. [Link][5]

-

PubChem. 3-[2-[Bis(carboxymethyl)amino]ethyl-(2-carboxyethyl)amino]propanoic acid. National Center for Biotechnology Information. [Link][3]

-

PLOS ONE. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. [Link][15]

Sources

- 1. TCEP - Wikipedia [en.wikipedia.org]

- 2. Tris(2-carboxyethyl)phosphine hydrochloride - Enamine [enamine.net]

- 3. 3-[2-[Bis(carboxymethyl)amino]ethyl-(2-carboxyethyl)amino]propanoic acid | C12H20N2O8 | CID 5257237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, potassium salt (1:5) | C14H18K5N3O10 | CID 10167209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- | C10H19N3O6 | CID 164495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Polyethylene glycol - Wikipedia [en.wikipedia.org]

- 10. chempep.com [chempep.com]

- 11. precisepeg.com [precisepeg.com]

- 12. NH-bis(PEG1-acid) | BroadPharm [broadpharm.com]

- 13. Propionic acid - Wikipedia [en.wikipedia.org]

- 14. Showing Compound propanoate (FDB031132) - FooDB [foodb.ca]

- 15. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of NH-bis(PEG1-acid) in Branched and Trivalent PROTAC Design

The following technical guide is structured to provide an advanced, mechanistic understanding of NH-bis(PEG1-acid) as a critical "hub" reagent in the design of next-generation PROTACs.

Executive Summary: Beyond Linear Bivalency

The "first wave" of PROTAC development relied heavily on linear bifunctional linkers (alkyl or PEG chains) connecting an E3 ligase ligand to a Protein of Interest (POI) ligand. While effective, this linear topology imposes geometric constraints and limits the "avidity" effects seen in natural protein interactions.

NH-bis(PEG1-acid) represents a paradigm shift toward branched linkerology . By providing a central amine "hub" flanked by two carboxylic acid arms, this reagent enables the synthesis of Trivalent PROTACs (1:2 or 2:1 stoichiometry) and Y-shaped architectures . These designs have been shown to enhance ternary complex stability, improve solubility via the PEG spacer, and overcome the "hook effect" through increased local concentration of the warhead.

Chemical Anatomy & Structural Logic

To effectively utilize NH-bis(PEG1-acid), one must understand its specific chemical behavior.

The Molecule[1]

-

Chemical Structure: Bis(2-(2-carboxyethoxy)ethyl)amine (or derivative depending on exact PEG length definition).

-

Molecular Formula:

(Typical commercial variant). -

Key Functional Groups:

-

Central Secondary Amine (NH): The "Pivot." It acts as a nucleophile for attaching the E3 ligase ligand (or a solubility tag).

-

Dual Carboxylic Acids (COOH): The "Arms." These electrophiles (upon activation) couple to two identical or distinct POI ligands.

-

PEG1 Spacers: Short polyethylene glycol units that provide water solubility and reduce the entropic penalty of binding by maintaining a semi-rigid "open" conformation.

-

Why "PEG1"?

The choice of PEG1 (a short spacer) is deliberate. Long branched PEG chains can collapse into themselves (hydrophobic collapse) or create excessive steric bulk that prevents the E3 ligase and POI from coming into proximity. The PEG1 length is the "Goldilocks" zone—long enough to prevent steric clash between the two POI ligands, but short enough to maintain a defined exit vector.

Mechanism of Action: The "Y-Shape" Advantage

The primary utility of NH-bis(PEG1-acid) is the construction of Trivalent PROTACs (e.g., SIM1 analogues).

Avidity and Cooperativity

In a standard linear PROTAC, the interaction is 1:1:1 (POI:PROTAC:E3). If the PROTAC dissociates from the POI, degradation halts. In a Trivalent PROTAC built on an NH-bis(PEG1-acid) core:

-

Dual Engagement: Two ligand copies can bind two domains on the same protein (cis-binding) or dimerize two separate protein molecules (trans-binding).

-

Chelate Effect: If one arm dissociates, the second arm holds the POI in proximity, allowing the first to rebind. This significantly lowers the apparent

.

Visualization of the Topology

The following diagram illustrates how NH-bis(PEG1-acid) facilitates the assembly of a Trivalent PROTAC compared to a linear analogue.

Experimental Protocol: Synthesis of a Trivalent PROTAC

Objective: Synthesize a trivalent degrader using NH-bis(PEG1-acid) as the core linker, connecting two copies of a POI ligand (amine-functionalized) and one copy of an E3 ligand (acid-functionalized).

Reagents:

-

Linker: NH-bis(PEG1-acid) (e.g., BroadPharm BP-28184).

-

POI Ligand: Amine-functionalized Warhead (e.g., Lenalidomide-NH2 or JQ1-NH2).

-

E3 Ligand: Carboxylic acid-functionalized E3 binder (e.g., VHL-COOH).

-

Coupling Agents: HATU, DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow

Phase 1: Protection & Arm Functionalization

Note: If purchasing NH-bis(PEG1-acid) with a free amine, you must prioritize which end to couple first. The standard approach is to couple the POI ligands to the acid arms first, but this requires protecting the central amine if it is not already Boc-protected.

-

Boc-Protection (If required): Ensure the central NH is Boc-protected (

). Commercial sources often supply the N-Boc version. -

Activation: Dissolve

(1 eq) in DMF. Add HATU (2.2 eq) and DIPEA (4 eq). Stir for 5 min at 0°C. -

POI Coupling: Add the Amine-POI Ligand (2.2 eq). The excess ensures both acid arms are functionalized.

-

Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS for the formation of the "Bis-POI" intermediate.

-

Workup: Dilute with EtOAc, wash with brine/water. Dry over

. Purify via Flash Chromatography.-

Result:

.

-

Phase 2: Central Hub Deprotection & E3 Coupling

-

Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir for 1 hour to remove the Boc group. Evaporate TFA.

-

Result:

(The "N-Hub" is now exposed).

-

-

E3 Activation: In a separate vessel, activate the E3 Ligand-COOH (1.2 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF.

-

Final Assembly: Add the deprotected

to the activated E3 solution. -

Reaction: Stir at RT for 4–6 hours.

-

Purification: Isolate the final Trivalent PROTAC via Preparative HPLC.

Synthetic Pathway Diagram

Physicochemical Optimization Data

Using NH-bis(PEG1-acid) alters the physicochemical landscape of the drug molecule. Below is a comparative analysis of properties typically observed when switching from a linear PEG3 linker to a branched NH-bis(PEG1) linker (assuming identical warheads).

| Property | Linear PEG3 PROTAC | Branched (NH-bis) PROTAC | Impact Analysis |

| Molecular Weight | ~800–1000 Da | ~1200–1500 Da | Increase: Trivalency adds mass, potentially reducing oral bioavailability but increasing potency. |

| tPSA (Polar Surface Area) | Moderate | High | Increase: The extra amide bonds and PEG oxygens increase polarity. |

| Solubility (aq) | Moderate | High | Improved: The branched PEG structure disrupts crystal packing more effectively than linear chains. |

| Hook Effect | Onset at low | Onset at high | Mitigated: The presence of two POI ligands increases the probability of ternary complex formation, delaying the autoinhibition seen at high concentrations [1]. |

| Degradation ( | Baseline | Enhanced | Improved: Higher cooperativity leads to a more stable ternary complex and faster ubiquitination rates. |

References

-

Imaide, S., et al. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Nature Chemical Biology (2021). [Link]

-

Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy (2020).[6] [Link]

Sources

- 1. NH-bis(PEG1-acid) | BroadPharm [broadpharm.com]

- 2. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]

- 3. PEG-X-PEG Reagents, 2-arm PEG, PEG reagent | BroadPharm [broadpharm.com]

- 4. mgcolleges.in [mgcolleges.in]

- 5. WSTI – Tu éxito en la nube, nuestra prioridad [wsti.com.ar]

- 6. precisepeg.com [precisepeg.com]

Methodological & Application

How to synthesize PROTACs using NH-bis(PEG1-acid) linker

Application Note: High-Avidity PROTAC Synthesis Using Branched NH-bis(PEG1-acid) Linkers

Part 1: Executive Summary & Strategic Rationale

1.1 The "Y-Shape" Advantage in Targeted Degradation Standard PROTACs utilize linear linkers to connect one E3 ligase binder to one Protein of Interest (POI) ligand (1:1 stoichiometry). However, NH-bis(PEG1-acid) (C₁₀H₁₉NO₆) introduces a branched architecture, enabling the synthesis of "Y-shaped" or Homobivalent PROTACs .

This linker features a central secondary amine (NH) and two carboxylic acid arms extended by PEG1 units.

-

Core Utility: It allows the conjugation of two POI ligands to a single E3 ligase anchor (or vice versa).

-

Mechanism of Action: The 2:1 stoichiometry increases the local concentration of the POI warhead, enhancing the "hook effect" threshold and improving degradation potency through increased avidity (trivalent complex formation).

-

Physicochemical Benefit: The PEG (polyethylene glycol) backbone improves water solubility, a critical parameter for intracellular bioavailability.

1.2 Chemical Identity

-

Name: NH-bis(PEG1-acid); Bis(2-(2-carboxyethoxy)ethyl)amine

-

Formula: C₁₀H₁₉NO₆[1]

-

Molecular Weight: 249.26 Da

-

Functionality: Heterotrifunctional (1 x Secondary Amine, 2 x Carboxylic Acids).

Part 2: Synthetic Strategy & Retrosynthesis

The synthesis requires a convergent approach. Due to the presence of the nucleophilic amine (NH) and electrophilic acids (COOH), orthogonal protection is paramount to prevent self-polymerization.

The Golden Route: The "Boc-First" Strategy We recommend starting with Boc-NH-bis(PEG1-acid) (or protecting the free amine with Boc₂O first). This allows the selective coupling of the two acid arms to the POI ligand amines before deprotecting the central nitrogen to attach the E3 ligase binder.

Retrosynthetic Logic:

-

Target: E3-N-(Linker)-(POI)₂

-

Disconnection 1: Amide bond at the central Nitrogen (Connection to E3).

-

Disconnection 2: Amide bonds at the Acid terminals (Connection to POI).

-

Starting Materials: Boc-NH-bis(PEG1-acid) + POI-Amine + E3-NHS/Acid.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of the Homobivalent Warhead Intermediate

Objective: Conjugate two equivalents of the POI Ligand (containing a primary amine) to the Boc-protected linker.

Materials:

-

Linker: Boc-NH-bis(PEG1-acid) (1.0 equiv)

-

Ligand: POI Ligand-NH₂ (2.2 equiv)

-

Coupling Reagent: HATU (2.4 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (5.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve Boc-NH-bis(PEG1-acid) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA and stir under N₂ atmosphere for 5 minutes.

-

Reagent Addition: Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester (OAt ester).

-

Coupling: Add the POI Ligand-NH₂ (2.2 equiv) dissolved in a minimal amount of DMF dropwise.

-

Critical Insight: Using a slight excess (2.2 eq) ensures complete conversion of both acid arms.

-

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS.[2][3]

-

QC Check: Look for the mass of [Boc-Linker-(POI)2]. Disappearance of mono-substituted species is essential.

-

-

Work-up: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Phase 2: Boc-Deprotection (Unmasking the Central Amine)

Objective: Expose the central secondary amine for the final coupling.

Reagents:

-

TFA (Trifluoroacetic acid)[2]

-

DCM (Dichloromethane)

Procedure:

-

Dissolve the intermediate from Phase 1 in DCM (0.05 M).

-

Add TFA (20% v/v final concentration).

-

Stir at RT for 1–2 hours. Monitor by LC-MS for the loss of the Boc group (-100 Da).

-

Work-up: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Note: The product is now a TFA salt: TFA·HN-bis(PEG1-amide-POI)₂.

-

Phase 3: Final Assembly (E3 Ligase Attachment)

Objective: Connect the E3 Ligase binder to the central nitrogen.

Materials:

-

Core: TFA·HN-bis(PEG1-amide-POI)₂ (1.0 equiv)

-

E3 Ligand: E3-Ligase-COOH (e.g., VHL-acid or Pomalidomide-acid) (1.2 equiv)

-

Reagents: HATU (1.3 equiv), DIPEA (6.0 equiv), DMF.

Procedure:

-

Pre-activation: Dissolve E3-Ligase-COOH in DMF. Add HATU and DIPEA (3.0 eq). Stir for 15 mins.

-

Coupling: Dissolve the Core amine salt (from Phase 2) in DMF with remaining DIPEA (3.0 eq) to ensure neutralization of the TFA salt.

-

Combine: Add the activated E3 solution to the Core solution.

-

Reaction: Stir at RT for 4–24 hours.

-

Troubleshooting: Coupling to a secondary amine (the central NH) can be sterically hindered. If conversion is slow, heat to 40°C or use PyAOP instead of HATU.

-

-

Final Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the powder.

Part 4: Data Visualization & Workflows

Synthetic Logic Flowchart

The following diagram illustrates the "Boc-First" strategy, ensuring no polymerization occurs between the linker's own amine and acids.

Caption: Convergent synthesis workflow for generating homobivalent PROTACs using the Boc-protected NH-bis(PEG1-acid) scaffold.

Mechanism of Action: The Avidity Model

This diagram explains why this linker is used: to create a high-avidity ternary complex.

Caption: The branched linker enables simultaneous recruitment of two POI molecules or increases the probability of binding one, enhancing degradation efficiency.

Part 5: Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Stoichiometry (Phase 1) | Ligand:Linker ≥ 2.2:1 | Ensures both acid arms are functionalized. Under-dosing leads to mono-substituted byproducts that are hard to separate. |

| pH Control (Phase 3) | pH 8.0–9.0 (DIPEA excess) | The central amine is secondary and sterically hindered. It must be fully deprotonated to react with the E3 active ester. |

| Solvent Quality | Anhydrous DMF/DMSO | Water competes with the amine for the activated ester, hydrolyzing the expensive E3-NHS intermediate. |

| Monitoring | LC-MS (ESI+) | UV monitoring is insufficient due to the lack of chromophores in the PEG linker itself. |

Part 6: References

-

Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. [Link]

-

Li, X., & Song, Y. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. Journal of Hematology & Oncology. [Link]

Sources

Conjugating NH-bis(PEG1-acid) to primary amines in proteins

Application Note: Strategic Conjugation of NH-bis(PEG1-acid) to Protein Primary Amines

Abstract & Strategic Overview

The conjugation of NH-bis(PEG1-acid) (a branched linker containing a central secondary amine and two terminal carboxylic acids) to protein primary amines presents a unique chemical paradox. Unlike standard homobifunctional crosslinkers, this molecule is zwitterionic and capable of self-polymerization if not handled with precise pH control.

This guide details a "Proton-Lock" Two-Step Activation Protocol . By exploiting the pKa difference between the linker’s secondary amine (~10.5) and the carboxyl activation pH (5.0), we effectively "mask" the linker’s own amine during the activation phase, preventing head-to-tail polymerization. This ensures the activated NHS-esters react exclusively with the target protein’s primary amines (Lysine

Key Applications:

-

Surface Charge Modification: Introducing negative charges (carboxylates) to protein surfaces (if only one arm couples).

-

Protein Crosslinking: Inter- or intra-molecular crosslinking via the bis-carboxylate arms.

-

Dendritic Scaffolding: Creating a central secondary amine "handle" on the protein surface for further derivatization.

Chemical Mechanism & The "Proton-Lock" Strategy

To successfully conjugate this molecule without protecting groups (e.g., Boc), one must understand the competing reactivities.

-

The Challenge: The linker contains both nucleophiles (secondary NH) and electrophiles (activated NHS-esters). In a neutral solution, the activated ester of Molecule A would attack the amine of Molecule B, causing oligomerization.

-

The Solution (Proton-Lock):

-

Activation Phase (pH 5.0): We perform the EDC/s-NHS reaction in MES buffer. At this pH, the secondary amine is fully protonated (

) and non-nucleophilic. It cannot attack the forming NHS esters. -

Coupling Phase (pH 7.2): We add the protein and adjust the pH to neutral. The protein’s primary amines (Lysines) are abundant and nucleophilic. While the linker's secondary amine deprotonates slightly, the high local concentration of protein amines and steric hindrance on the linker's secondary amine favor the Linker-to-Protein bond over Linker-Self reaction.

-

Materials & Reagents

| Reagent | Specification | Purpose |

| NH-bis(PEG1-acid) | High Purity (>95%) | The branched linker. |

| Target Protein | >1 mg/mL in PBS | The substrate (must be free of Tris/Glycine). |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | Carboxyl activator (Zero-length). |

| Sulfo-NHS | N-hydroxysulfosuccinimide | Stabilizes the active ester intermediate.[1] |

| Activation Buffer | 50 mM MES, pH 5.0 | Maintains "Proton-Lock" on linker amine. |

| Coupling Buffer | 100 mM Phosphate (PBS), pH 7.4 | Promotes amide bond formation. |

| Quenching Buffer | 1 M Hydroxylamine or Glycine | Stops the reaction. |

| Desalting Column | Zeba™ Spin or PD-10 | Removes excess linker/byproducts. |

Detailed Experimental Protocol

Phase 1: Linker Solubilization & Activation (The "Proton-Lock")

Critical: Do not dissolve the linker in neutral buffer initially.

-

Prepare Linker Solution: Dissolve NH-bis(PEG1-acid) in Activation Buffer (MES, pH 5.0) to a concentration of 10 mM.

-

Note: At pH 5.0, the central secondary amine is protonated (

) and unreactive.

-

-

Add Activation Reagents:

-

Add EDC to a final concentration of 50 mM (5-fold molar excess over carboxyls).

-

Add Sulfo-NHS to a final concentration of 50 mM.

-

-

Incubate: Mix gently for 15 minutes at room temperature.

-

Chemistry: The carboxyls are converted to semi-stable Sulfo-NHS esters. The linker amine remains inert.

-

Phase 2: Protein Conjugation

-

Prepare Protein: Ensure the protein is in a non-amine buffer (PBS or Hepes, pH 7.2–7.5). If the protein is in Tris, dialyze prior to this step.[2]

-

Combine: Add the Activated Linker Solution to the protein sample.

-

Stoichiometry:

-

For Crosslinking: Use a 10-20x molar excess of linker.

-

For Surface Modification (avoiding crosslinks): Use a 50-100x molar excess (saturates protein amines, reducing probability of one linker bridging two proteins).

-

-

-

pH Adjustment (Critical): Immediately check pH. It may drop due to the acidic MES addition. Adjust back to pH 7.2–7.4 using small volumes of 1M NaOH or high-molarity Phosphate buffer.

-

Why? Reaction efficiency drops significantly below pH 7.0.

-

-

Incubate: React for 2 hours at room temperature or overnight at 4°C.

Phase 3: Quenching & Purification

-

Quench: Add Hydroxylamine (final conc. 50-100 mM). Incubate for 30 minutes.

-

Mechanism: Hydroxylamine hydrolyzes remaining NHS esters back to carboxyls (or stable hydroxamates) preventing non-specific binding later.

-

-

Purify: Apply the reaction mixture to a Desalting Column (MWCO 7kDa or appropriate for your protein) equilibrated with PBS. This removes the excess unreacted linker, EDC, and urea byproducts.

Visualization of Workflow

The following diagram illustrates the chemical logic and the critical pH "switch" required for success.

Figure 1: The "Proton-Lock" strategy prevents linker self-polymerization by keeping the linker amine protonated during activation.

QC & Validation Methods

| Assay | Methodology | Expected Result |

| TNBS / OPA Assay | Colorimetric titration of free amines. | Decrease in free amines compared to native protein (indicates Lysine blockage). |

| MALDI-TOF MS | Intact mass spectrometry. | Mass shift corresponding to linker addition (+ MW of linker - leaving groups). |

| SDS-PAGE | Gel electrophoresis. | Band shift (upwards) or smearing (if high conjugation). Crosslinking may show dimers/multimers. |

Troubleshooting Guide

-

Problem: Precipitation during activation.

-

Cause: The linker is zwitterionic and may have an isoelectric point (pI) near pH 5-6.

-

Fix: Dissolve the linker in dry DMSO first (100 mM stock), then dilute into the aqueous MES buffer.

-

-

Problem: Extensive Protein Aggregation.

-

Cause: The "bis-acid" nature is acting as a crosslinker between proteins.

-

Fix: Increase the molar excess of Linker-to-Protein (e.g., go from 20x to 100x). High excess favors "one linker per lysine" rather than "one linker bridging two proteins."

-

-

Problem: Low Conjugation Yield.

-

Cause: Hydrolysis of NHS ester before protein binding.

-

Fix: Minimize the time between Activation (Phase 1) and Coupling (Phase 2). Ensure pH is raised to 7.2 immediately upon mixing.

-

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: Zero-Length Crosslinkers).

-

Thermo Fisher Scientific. (n.d.). EDC and Sulfo-NHS Crosslinking Protocol. Pierce Protein Methods.

-

BroadPharm. (n.d.).[3] PEG Acid Reagents Protocol.

-

BenchChem. (2025).[4] Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid.

Sources

Application Note & Protocol: Optimal Solvent Selection for the Dissolution of NH-bis(PEG1-acid) in Synthetic Workflows

Abstract

NH-bis(PEG1-acid) is a branched, hydrophilic linker molecule fundamental to modern bioconjugation, drug delivery, and materials science. Its unique structure, featuring a central secondary amine flanked by two polyethylene glycol (PEG) arms terminating in carboxylic acids, offers a versatile platform for creating complex molecular architectures. However, the success of any synthetic protocol hinges on the initial, often overlooked, step: proper dissolution. The choice of solvent is not merely about achieving solubility; it is a critical parameter that dictates reaction efficiency, intermediate stability, and final product purity. This guide provides a detailed analysis of optimal solvents for NH-bis(PEG1-acid), grounded in physicochemical principles, to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic applications.

Physicochemical Profile of NH-bis(PEG1-acid)

Understanding the molecular structure of NH-bis(PEG1-acid) is paramount to predicting its solubility behavior.

-

Structure: The molecule consists of a central secondary amine nitrogen atom. Covalently attached to this nitrogen are two identical arms, each composed of a single ethylene glycol unit (PEG1) and a terminal carboxylic acid group (-COOH).

-

Key Functional Groups:

-

Two Carboxylic Acids (-COOH): These terminal groups are the primary sites for activation (e.g., via EDC/NHS chemistry) and subsequent conjugation to amine-containing molecules. They are polar and capable of hydrogen bonding, contributing significantly to the molecule's hydrophilicity.

-

PEG Spacers (-CH₂CH₂O-): The ethylene oxide units are exceptionally hydrophilic, readily forming hydrogen bonds with water molecules, which is a defining characteristic of all PEG linkers.[1]

-

Central Secondary Amine (-NH-): This group is less reactive than a primary amine but can still participate in certain reactions under specific conditions. It also contributes to the molecule's overall polarity.

-

-

Molecular Properties:

Caption: Chemical Structure of NH-bis(PEG1-acid).

The Science of Solubility: A Mechanistic Overview

The dissolution of NH-bis(PEG1-acid) is governed by intermolecular forces. The fundamental principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Given its multiple polar functional groups, NH-bis(PEG1-acid) is an inherently polar molecule.

-

Role of Polarity and Hydrogen Bonding: The oxygen and nitrogen atoms in the PEG, carboxyl, and amine groups create a molecule with multiple hydrogen bond donors and acceptors.

-

In polar protic solvents like water, the solvent molecules can hydrogen bond extensively with the linker, leading to excellent solubility.[1]

-

In polar aprotic solvents like DMF and DMSO, the solvent molecules act as strong hydrogen bond acceptors, effectively solvating the linker.

-

-

Influence of pH in Aqueous Systems: In aqueous solutions, the pH of the medium critically affects the ionization state of the carboxylic acid groups.

-

At low pH (e.g., < 4): The carboxyl groups are fully protonated (-COOH), and the molecule is neutral.

-

At high pH (e.g., > 6): The carboxyl groups are deprotonated to form carboxylates (-COO⁻), giving the molecule a net negative charge. This ionization state not only influences solubility but is a critical parameter for chemical reactions. For instance, EDC/NHS activation of the carboxyl groups is most efficient at a slightly acidic pH of 4.5-7.2.[5][6]

-

Recommended Solvent Systems & Rationale

The optimal solvent is defined by the requirements of the subsequent synthetic step. We have categorized the most effective solvents based on their chemical properties and primary applications. Supplier data sheets confirm solubility in Water, DMSO, and DMF.[2]

| Solvent | Type | Key Properties | Primary Use Case | Important Considerations |

| Dimethylformamide (DMF) | Polar Aprotic | High boiling point (153°C), water-miscible, excellent solvating power. | Stock Solutions , Organic Phase Synthesis (e.g., peptide coupling, EDC/NHS activation). | Must be anhydrous (molecular sieve-treated) for moisture-sensitive reactions.[5] Can be difficult to remove under vacuum. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very high boiling point (189°C), highly hygroscopic, superior solvating power for challenging compounds. | Stock Solutions , dissolving difficult reagents. | Must be anhydrous.[7] Even harder to remove than DMF. Can interfere with some downstream analytical techniques. |

| Dichloromethane (DCM) | Chlorinated | Lower boiling point (39.6°C), immiscible with water, moderately polar. | Organic Phase Synthesis where easy solvent removal is desired. | Less effective at dissolving highly polar compounds than DMF/DMSO. Must be anhydrous. Mentioned in protocols for PEG-acid activation.[4][5] |

| Water (DI, Milli-Q) | Polar Protic | Universal solvent, biocompatible. | Simple dissolution for non-moisture-sensitive applications. | Unsuitable for reactions with water-labile intermediates (e.g., NHS-esters) due to rapid hydrolysis.[8] |

| Buffered Solutions (e.g., MES, PBS) | Aqueous System | Maintain stable pH. | Aqueous Phase Bioconjugation (e.g., protein modification). | Buffer choice is critical. Avoid amine-containing buffers like Tris or glycine during EDC/NHS activation, as they will compete in the reaction.[4][6] |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the effective dissolution and handling of NH-bis(PEG1-acid).

Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvents

This protocol is foundational for most synthetic workflows, as it facilitates accurate dispensing of the reagent, which is often a low-melting solid.[4][6]

Objective: To prepare a stable, concentrated stock solution (e.g., 100 mg/mL or ~400 mM) in anhydrous DMF or DMSO for storage and use in synthesis.

Materials:

-

NH-bis(PEG1-acid)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (<50 ppm water)

-

Inert gas (Argon or Nitrogen)

-

Vial with a septum-lined cap

-

Syringes

Procedure:

-

Equilibrate Reagent: Allow the vial of NH-bis(PEG1-acid) to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold reagent, which could compromise future moisture-sensitive reactions.[5][6]

-

Weighing: In a dry environment, weigh the desired amount of NH-bis(PEG1-acid) into a clean, dry vial.

-

Solvent Addition: Using a syringe, add the calculated volume of anhydrous DMF or DMSO to the vial to achieve the target concentration.

-

Dissolution: Cap the vial and mix gently by vortexing or swirling until the reagent is fully dissolved. Sonication in a water bath can be used to expedite the dissolution of larger quantities.

-

Inert Gas Purge: Briefly flush the headspace of the vial with an inert gas (argon or nitrogen) to displace air and moisture.[4]

-

Storage: Tightly seal the vial with the septum cap. For long-term storage, store at -20°C.[5] Unused stock solution should be kept under these conditions.

Protocol 2: Dissolution for Organic Phase Synthesis (Example: EDC/NHS Activation)

Objective: To dissolve NH-bis(PEG1-acid) for immediate use in a moisture-sensitive reaction in an organic solvent.

Materials:

-

NH-bis(PEG1-acid)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

EDC·HCl and N-hydroxysuccinimide (NHS)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel and magnetic stirrer

Procedure:

-

Setup: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., a nitrogen-filled balloon or Schlenk line).

-

Dissolution: Weigh NH-bis(PEG1-acid) directly into the reaction vessel. Add the required volume of anhydrous DCM or DMF and stir until fully dissolved. A typical concentration might be around 0.5-1.0 M depending on the specific reaction scale.[4][5]

-

Reaction: Once a clear, homogenous solution is obtained, proceed with the addition of other reagents (e.g., EDC and NHS) according to your established synthetic protocol. The pre-dissolution ensures immediate and uniform availability of the linker for the reaction.

Caption: Decision workflow for selecting the appropriate solvent system.

Protocol 3: Dissolution for Aqueous Phase Bioconjugation

Objective: To dissolve NH-bis(PEG1-acid) in a buffered solution for the activation of its carboxyl groups, followed by conjugation to an amine-containing biomolecule.

Materials:

-

NH-bis(PEG1-acid)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.4)

-

EDC and Sulfo-NHS

-

Amine-containing biomolecule (e.g., antibody, peptide)

Procedure:

-

Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

Linker Dissolution: Dissolve the required amount of NH-bis(PEG1-acid) directly into the Activation Buffer to a desired concentration (e.g., 10-100 mM).

-